
Azide-DSBSO crosslinker
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azide-DSBSO crosslinker, also known as azide-tagged acid-cleavable disuccinimidyl bissulfoxide, is a homobifunctional, membrane-permeable, enrichable disulfoxide-containing crosslinker. It is primarily used for the analysis of protein-protein interactions through crosslinking mass spectrometry. This compound is characterized by its two N-hydroxysuccinimide ester groups, a central bioorthogonal azide tag, and symmetrical acid-cleavable carbon-sulfur bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azide-DSBSO crosslinker involves the reaction of disuccinimidyl sulfoxide with azide-containing compounds under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature range of 0-25°C. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up, often involving high-performance liquid chromatography to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Azide-DSBSO crosslinker undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions with alkynes, forming stable triazole bonds.
Cleavage Reactions: The acid-cleavable carbon-sulfur bonds can be selectively broken under acidic conditions, facilitating the analysis of crosslinked peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkynes, dibenzocyclooctyne, and copper catalysts.
Cleavage Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to cleave the carbon-sulfur bonds.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Azide-DSBSO crosslinker has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Azide-DSBSO crosslinker involves the formation of covalent bonds between protein molecules. The N-hydroxysuccinimide ester groups react with lysine residues on proteins, forming stable amide bonds. The central azide tag allows for selective enrichment of crosslinked proteins or peptides using biotin-conjugated alkyne probes. The acid-cleavable carbon-sulfur bonds facilitate the release of tagged peptides for unambiguous identification by mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disuccinimidyl Sulfoxide (DSSO): Another homobifunctional crosslinker used for protein-protein interaction studies.
Disuccinimidyl Suberate (DSS): A non-cleavable crosslinker used for similar applications but lacks the acid-cleavable feature.
Bis(sulfosuccinimidyl)suberate (BS3): A water-soluble crosslinker used in protein interaction studies.
Uniqueness
Azide-DSBSO crosslinker is unique due to its combination of features:
Bioorthogonal Azide Tag: Allows for selective enrichment and detection.
Acid-Cleavable Carbon-Sulfur Bonds: Facilitates the analysis of crosslinked peptides.
Membrane Permeability: Enables in vivo studies of protein interactions.
Eigenschaften
Molekularformel |
C24H33N5O12S2 |
|---|---|
Molekulargewicht |
647.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[2-(3-azidopropyl)-5-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylmethyl]-2-methyl-1,3-dioxan-5-yl]methylsulfinyl]propanoate |
InChI |
InChI=1S/C24H33N5O12S2/c1-23(9-2-10-26-27-25)38-13-24(14-39-23,15-42(36)11-7-21(34)40-28-17(30)3-4-18(28)31)16-43(37)12-8-22(35)41-29-19(32)5-6-20(29)33/h2-16H2,1H3 |
InChI-Schlüssel |
AKLJWXIVLPURNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)(CS(=O)CCC(=O)ON2C(=O)CCC2=O)CS(=O)CCC(=O)ON3C(=O)CCC3=O)CCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




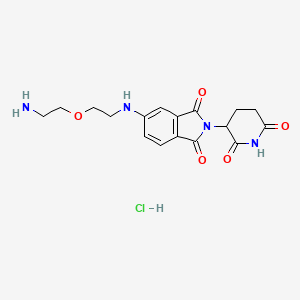
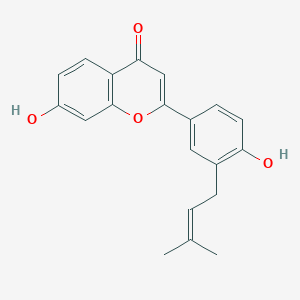
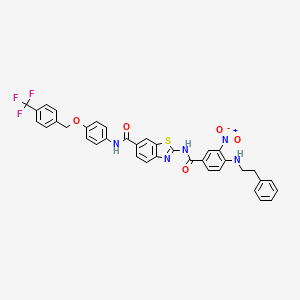


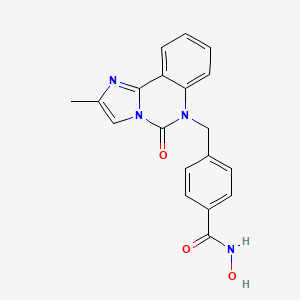
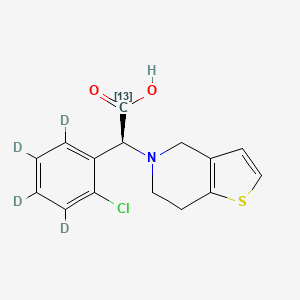
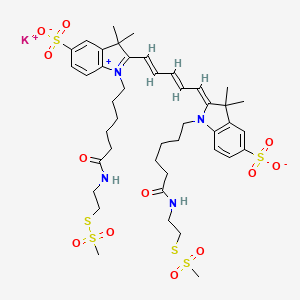



![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)
